molecular formula C18H36N2O2 B15012029 N-dodecyl-N'-(2-methylpropyl)ethanediamide

N-dodecyl-N'-(2-methylpropyl)ethanediamide

Cat. No.: B15012029
M. Wt: 312.5 g/mol
InChI Key: WAHKSFDQEVKCIL-UHFFFAOYSA-N
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Description

N-dodecyl-N’-(2-methylpropyl)ethanediamide is an organic compound that belongs to the class of ethanediamides It is characterized by the presence of a dodecyl group and a 2-methylpropyl group attached to the nitrogen atoms of the ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dodecyl-N’-(2-methylpropyl)ethanediamide typically involves the reaction of dodecylamine with 2-methylpropylamine in the presence of an appropriate coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Activation of the carboxyl group of ethanediamide using a coupling agent such as dicyclohexylcarbodiimide (DCC).

    Step 2: Addition of dodecylamine and 2-methylpropylamine to the activated ethanediamide.

    Step 3: Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N-dodecyl-N’-(2-methylpropyl)ethanediamide may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-dodecyl-N’-(2-methylpropyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one of the substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in the formation of various substituted ethanediamides.

Scientific Research Applications

N-dodecyl-N’-(2-methylpropyl)ethanediamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the formulation of specialty chemicals, surfactants, and other industrial products.

Mechanism of Action

The mechanism of action of N-dodecyl-N’-(2-methylpropyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-dodecyl-N’-(1,3-thiazol-2-yl)ethanediamide
  • N-benzyl-N’-dodecylethanediamide
  • N-dodecyl-N’-(2-ethylphenyl)ethanediamide

Uniqueness

N-dodecyl-N’-(2-methylpropyl)ethanediamide is unique due to its specific substituents, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications.

Properties

Molecular Formula

C18H36N2O2

Molecular Weight

312.5 g/mol

IUPAC Name

N-dodecyl-N'-(2-methylpropyl)oxamide

InChI

InChI=1S/C18H36N2O2/c1-4-5-6-7-8-9-10-11-12-13-14-19-17(21)18(22)20-15-16(2)3/h16H,4-15H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

WAHKSFDQEVKCIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC(=O)C(=O)NCC(C)C

Origin of Product

United States

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